molecular formula C14H18N2O4S B7081630 N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide

Cat. No.: B7081630
M. Wt: 310.37 g/mol
InChI Key: DRFLGMKGGKTJDW-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a sulfonamide group, and a methyl-substituted benzene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9(2)16-13(17)8-12(14(16)18)15-21(19,20)11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFLGMKGGKTJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2CC(=O)N(C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, under basic conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for the development of enzyme inhibitors that could be used in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-2-fluoro-6-(trifluoromethyl)benzamide
  • 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
  • N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide

Uniqueness

Compared to these similar compounds, N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacological profile.

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